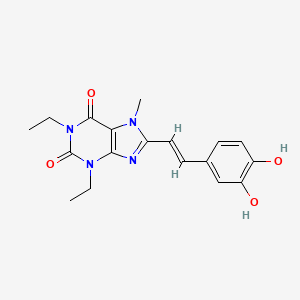

(E)-8-(3,4-Dihydroxystyryl)-1,3-diethyl-7-methylxanthine

Overview

Description

(E)-8-(3,4-Dihydroxystyryl)-1,3-diethyl-7-methylxanthine is a synthetic compound known for its potential neuroprotective and anti-inflammatory properties. This compound is part of a broader class of xanthine derivatives, which are known for their diverse biological activities, including antioxidant and anti-inflammatory effects.

Mechanism of Action

Target of Action

The primary targets of (E)-8-(3,4-Dihydroxystyryl)-1,3-diethyl-7-methylxanthine are neuronal cells . The compound exhibits neuroprotective properties and is particularly effective in protecting these cells against neurotoxins .

Mode of Action

The compound interacts with its neuronal targets by scavenging reactive free radicals . This interaction results in the preservation of antioxidant and anti-inflammatory potency, thereby protecting the neuronal cells against neurotoxins such as H2O2 and 6-hydroxydopamine . It also inhibits lipopolysaccharide (LPS)-induced over-production of nitric oxide (NO) .

Biochemical Pathways

The compound affects the biochemical pathways related to oxidative stress and inflammation . By scavenging reactive free radicals and inhibiting the over-production of NO, it modulates the oxidative stress pathway and reduces inflammation . The downstream effects include the protection of neuronal cells against neurotoxins and a reduction in cell injury induced by toxicities .

Pharmacokinetics

It is noted that the compound has favorable physiochemical properties and low cytotoxicity . It also has predicted CNS (+) blood-brain barrier (BBB) permeability , which suggests that it can cross the BBB and exert its effects directly on the brain’s neuronal cells.

Result of Action

The result of the compound’s action is the significant inhibition of neuron cell injury induced by toxicities . It shows higher antineuroinflammatory properties and similar antioxidative properties to corresponding un-acetylated compounds . This leads to the protection of neuronal cells against neurotoxins and a reduction in inflammation .

Action Environment

While specific environmental factors influencing the compound’s action, efficacy, and stability are not detailed in the available literature, it is reasonable to assume that factors such as temperature, pH, and the presence of other compounds could potentially influence its activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-(3,4-Dihydroxystyryl)-1,3-diethyl-7-methylxanthine typically involves the condensation of 3,4-dihydroxybenzaldehyde with 1,3-diethyl-7-methylxanthine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-8-(3,4-Dihydroxystyryl)-1,3-diethyl-7-methylxanthine undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups on the styryl moiety can be oxidized to form quinones.

Reduction: The double bond in the styryl group can be reduced to form the corresponding dihydro derivative.

Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: Used as a model compound for studying the reactivity of xanthine derivatives.

Biology: Investigated for its neuroprotective effects in models of neurodegenerative diseases.

Medicine: Potential therapeutic agent for conditions involving oxidative stress and inflammation.

Industry: Used in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

Caffeic Acid Phenethyl Ester (CAPE): A natural compound with similar antioxidant and anti-inflammatory properties.

Theophylline: Another xanthine derivative known for its bronchodilator effects.

Caffeine: A well-known stimulant with structural similarities to (E)-8-(3,4-Dihydroxystyryl)-1,3-diethyl-7-methylxanthine.

Uniqueness

This compound is unique due to its specific combination of a xanthine core with a styryl moiety, which imparts distinct neuroprotective and anti-inflammatory properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name |

8-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4/c1-4-21-16-15(17(25)22(5-2)18(21)26)20(3)14(19-16)9-7-11-6-8-12(23)13(24)10-11/h6-10,23-24H,4-5H2,1-3H3/b9-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFRYELUTTBEJFS-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=C(C=C3)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155272-03-0 | |

| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-1,3-diethyl-8-(2-(3,4-dihydroxyphenyl)ethenyl)-7-methyl-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155272030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol](/img/structure/B3322840.png)

![6,7,8,9-Tetrahydro-1H-pyrimido[4,5-c]azepine-2,4(3H,5H)-dione](/img/structure/B3322862.png)

![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B3322873.png)

![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-8-carboxylic acid](/img/structure/B3322888.png)

![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)ethan-1-amine](/img/structure/B3322893.png)